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Compound of Interest

Compound Name: Benzene-1,3-disulfonamide

Cat. No.: B1229733 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of bioactive

compounds utilizing Benzene-1,3-disulfonamide as a key starting material. The versatile

scaffold of Benzene-1,3-disulfonamide allows for the development of a diverse range of

derivatives with significant therapeutic potential, including anti-inflammatory, anticancer, and

antiplatelet activities.

Introduction
Benzene-1,3-disulfonamide is a versatile chemical intermediate characterized by a benzene

ring substituted with two sulfonamide groups at the meta positions. This arrangement provides

two reactive sites for further chemical modifications, making it an attractive starting point for the

synthesis of a wide array of biologically active molecules. The sulfonamide functional group is a

well-established pharmacophore known for its ability to interact with various biological targets,

including enzymes and receptors. This has led to the development of numerous sulfonamide-

based drugs. This document outlines the synthesis of several classes of bioactive compounds

derived from Benzene-1,3-disulfonamide and details their biological activities.

Data Presentation: Biological Activities of Benzene-
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The following tables summarize the quantitative data on the biological activities of various

derivatives synthesized from Benzene-1,3-disulfonamide.

Table 1: Anti-inflammatory Activity of Benzene-1,3-disulfonamide Derivatives

Compoun
d Class

Specific
Derivativ
e(s)

Assay Target(s)
IC50/Inhi
bition (%)

Referenc
e
Compoun
d

IC50/Inhib
ition (%)
of
Referenc
e

Pyrazoline

Derivatives

3k, 3l, 3m,

3n

Carrageen

an-induced

rat paw

edema

COX-

1/COX-2

More

active than

celecoxib

at 20

mg/kg

Celecoxib -

Thiazolidin

one

Derivatives

3b

In vitro

COX-2

inhibition

COX-2
61.75%

inhibition
- -

Spirotriazol

otriazine

Derivatives

Compound

1,

Compound

3

Carrageen

an-induced

rat paw

edema

COX-

1/COX-2

96.31%,

99.69%

inhibition at

200 mg/kg

Indometha

cin

57.66%

inhibition at

10

mg/kg[1]

Table 2: Anticancer Activity of Benzene-1,3-disulfonamide Derivatives
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Compound
Class

Specific
Derivative(s)

Cell Line(s)
Target/Pathwa
y

IC50

N,N'-

disubstituted-4-

ethoxybenzene-

1,3-

disulfonamides

5h -
Platelet

Aggregation
0.32 μM[2]

Benzene-1,4-

disulfonamide

derivative

65 (DX3-235) MIA PaCa-2
OXPHOS

Complex I

0.07 ± 0.008

μM[3]

Benzene-1,4-

disulfonamide

derivative

2 (R-enantiomer)
UM16 pancreatic

cancer

OXPHOS

Complex I
0.31 μM[3][4]

Benzenesulfona

mide derivative
11 -

STAT3

phosphorylation

Potent

inhibition[5]

Dibenzensulfona

mides
7, 8 HCC1937

Carbonic

Anhydrase IX,

XII

20.7-28.1 nM

(hCA IX), 4.5-9.3

nM (hCA XII)[6]

Pyrazole-based

benzenesulfona

mides

4j, 4g -

Carbonic

Anhydrase IX,

XII

0.15 ± 0.07 μM

(hCA IX), 0.12 ±

0.07 μM (hCA

XII)[7]

Experimental Protocols
Protocol 1: General Synthesis of N,N'-Disubstituted-4-
ethoxybenzene-1,3-disulfonamides[2]
This protocol describes a two-step synthesis of N,N'-disubstituted-4-ethoxybenzene-1,3-
disulfonamides, which have shown potent anti-platelet aggregation activity.

Step 1: Synthesis of 4-Ethoxy-1,3-benzenedisulfonyl chloride

Materials: Phenetole, Chlorosulfonic acid, Anhydrous dichloromethane.
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Procedure:

1. To a solution of chlorosulfonic acid (7.0 eq) in anhydrous dichloromethane, slowly add

phenetole (1.0 eq) dropwise at 0°C with mechanical stirring.

2. After the addition is complete, stir the reaction mixture at 40°C for approximately 5 hours.

3. Monitor the reaction progress by Thin Layer Chromatography (TLC).

4. Upon completion, carefully pour the reaction mixture onto crushed ice.

5. Extract the product with dichloromethane.

6. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

7. Remove the solvent under reduced pressure to obtain the crude 4-ethoxy-1,3-

benzenedisulfonyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of N,N'-Disubstituted-4-ethoxybenzene-1,3-disulfonamides (Ammonolysis)

Materials: 4-Ethoxy-1,3-benzenedisulfonyl chloride, Substituted aniline (2.0 eq), Pyridine,

Dichloromethane.

Procedure:

1. Dissolve 4-ethoxy-1,3-benzenedisulfonyl chloride (1.0 eq) in dichloromethane.

2. Add a solution of the appropriate substituted aniline (2.0 eq) and pyridine (2.0 eq) in

dichloromethane dropwise at 0°C.

3. Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

4. Monitor the reaction by TLC.

5. After completion, wash the reaction mixture with 1N HCl, saturated sodium bicarbonate

solution, and brine.
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6. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced

pressure.

7. Purify the crude product by column chromatography on silica gel to afford the desired

N,N'-disubstituted-4-ethoxybenzene-1,3-disulfonamide.

Protocol 2: Synthesis of Benzene-1,3-disulfonamide
Derivative as an Oxidative Phosphorylation Inhibitor[3]
[4]
This protocol outlines the synthesis of a benzene-1,3-disulfonamide derivative that acts as an

inhibitor of oxidative phosphorylation.

Materials: Benzene-1,3-disulfonyl dichloride, Diethylamine, (R)-ethyl nipecotate,

Triethylamine (Et3N), Dichloromethane (DCM).

Procedure:

1. Dissolve benzene-1,3-disulfonyl dichloride in DCM.

2. Add diethylamine and triethylamine to the solution and stir at room temperature.

3. In a separate flask, prepare a solution of (R)-ethyl nipecotate and triethylamine in DCM.

4. Add the second solution to the first reaction mixture.

5. Stir the final reaction mixture at room temperature for the specified time as monitored by

TLC.

6. Upon completion, perform an aqueous workup and extract the product with DCM.

7. Dry the organic layer and concentrate it to obtain the crude product.

8. Purify the product by column chromatography to yield the final compound.

Signaling Pathways and Mechanisms of Action
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The bioactive compounds derived from Benzene-1,3-disulfonamide exert their effects through

various mechanisms, including the inhibition of key signaling pathways involved in inflammation

and cancer.

Cyclooxygenase (COX) Inhibition Pathway
Certain benzene-1,3-disulfonamide derivatives exhibit anti-inflammatory properties by

inhibiting the COX enzymes, particularly the inducible isoform COX-2.[8] COX-2 is responsible

for the production of prostaglandins, which are key mediators of inflammation and pain.
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Caption: Inhibition of the COX-2 pathway by Benzene-1,3-disulfonamide derivatives.

STAT3 Signaling Pathway Inhibition
Several benzenesulfonamide derivatives have been identified as potent inhibitors of the Signal

Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[5] Constitutive

activation of STAT3 is a hallmark of many cancers, promoting cell proliferation, survival, and

angiogenesis.
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Caption: Inhibition of the STAT3 signaling pathway.
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Oxidative Phosphorylation (OXPHOS) Complex I
Inhibition
Certain benzene-1,3-disulfonamide derivatives have demonstrated anticancer activity by

inhibiting Complex I of the mitochondrial electron transport chain, a key component of oxidative

phosphorylation.[3][4] This disruption of cellular energy production can lead to cancer cell

death.
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Caption: Inhibition of OXPHOS Complex I.

Conclusion
Benzene-1,3-disulfonamide serves as a valuable and versatile scaffold for the synthesis of a

diverse range of bioactive compounds. The derivatives synthesized from this starting material

have demonstrated significant potential as anti-inflammatory, anticancer, and antiplatelet

agents. The provided protocols and data offer a foundation for researchers and drug

development professionals to explore this chemical space further and develop novel

therapeutics. The elucidation of their mechanisms of action, including the inhibition of key

signaling pathways, provides a rational basis for the design of more potent and selective drug

candidates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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